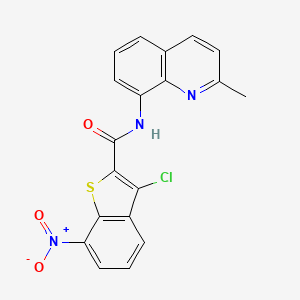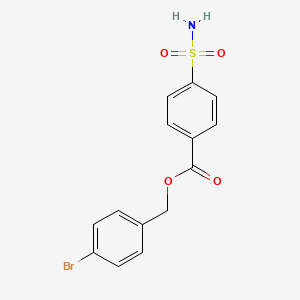![molecular formula C16H14N4O3S B4407685 3-(3-methoxyphenyl)-4-methyl-5-[(4-nitrophenyl)thio]-4H-1,2,4-triazole](/img/structure/B4407685.png)
3-(3-methoxyphenyl)-4-methyl-5-[(4-nitrophenyl)thio]-4H-1,2,4-triazole
Vue d'ensemble
Description
3-(3-methoxyphenyl)-4-methyl-5-[(4-nitrophenyl)thio]-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.
Mécanisme D'action
The exact mechanism of action of 3-(3-methoxyphenyl)-4-methyl-5-[(4-nitrophenyl)thio]-4H-1,2,4-triazole is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the Akt/mTOR signaling pathway, which plays a crucial role in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, pain, and fever. It has also been found to induce apoptosis in cancer cells, inhibit fungal growth, and inhibit the growth of weeds. In addition, it has been found to exhibit excellent corrosion inhibition properties for mild steel in acidic environments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-(3-methoxyphenyl)-4-methyl-5-[(4-nitrophenyl)thio]-4H-1,2,4-triazole in lab experiments is its wide range of biological activities. It has been shown to exhibit anti-inflammatory, analgesic, antipyretic, anticancer, antifungal, and herbicidal activities. Another advantage is its relatively simple synthesis method, which makes it easily accessible for researchers.
However, there are also some limitations associated with the use of this compound in lab experiments. One limitation is its potential toxicity, as it has been found to exhibit cytotoxic effects on some cell lines. Another limitation is its limited solubility in water, which may affect its bioavailability and efficacy in certain experiments.
Orientations Futures
There are several future directions for the research on 3-(3-methoxyphenyl)-4-methyl-5-[(4-nitrophenyl)thio]-4H-1,2,4-triazole. One direction is the investigation of its potential use as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Another direction is the development of more efficient and selective synthesis methods for the compound. Additionally, the exploration of its potential applications in other fields, such as material science and environmental science, could also be a promising direction for future research.
Applications De Recherche Scientifique
3-(3-methoxyphenyl)-4-methyl-5-[(4-nitrophenyl)thio]-4H-1,2,4-triazole has been extensively studied for its potential applications in various fields of scientific research. In medicine, it has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been investigated for its potential use as an anticancer agent, as it has been found to induce apoptosis in cancer cells.
In agriculture, this compound has been studied for its potential use as a fungicide and herbicide. It has been found to exhibit potent antifungal activity against various plant pathogens, including Fusarium oxysporum and Botrytis cinerea. It has also been shown to inhibit the growth of weeds, such as Amaranthus retroflexus.
In material science, this compound has been investigated for its potential use as a corrosion inhibitor. It has been found to exhibit excellent corrosion inhibition properties for mild steel in acidic environments.
Propriétés
IUPAC Name |
3-(3-methoxyphenyl)-4-methyl-5-(4-nitrophenyl)sulfanyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-19-15(11-4-3-5-13(10-11)23-2)17-18-16(19)24-14-8-6-12(7-9-14)20(21)22/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVMIISALNNSCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SC2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-1,3-benzodioxol-5-yl-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4407604.png)
![N-[2-(3-methylphenoxy)ethyl]-2-thiophenecarboxamide](/img/structure/B4407610.png)
![5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-methyl-2-(1-piperidinyl)benzamide](/img/structure/B4407617.png)
![4-[4-(4-morpholinyl)butoxy]benzonitrile hydrochloride](/img/structure/B4407627.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-chlorobenzamide](/img/structure/B4407630.png)
![1-{2-[3-(8-quinolinyloxy)propoxy]phenyl}ethanone](/img/structure/B4407632.png)
![N-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-chloro-N-methylbenzenesulfonamide](/img/structure/B4407636.png)

![4-{2-[2-(allyloxy)phenoxy]ethyl}-2,6-dimethylmorpholine hydrochloride](/img/structure/B4407649.png)
![4-[3-(3-butoxyphenoxy)propyl]morpholine hydrochloride](/img/structure/B4407659.png)
![4-{4-[2-(benzyloxy)phenoxy]butyl}morpholine hydrochloride](/img/structure/B4407674.png)


![2,6-dimethyl-4-{[4-(4-morpholinylsulfonyl)phenyl]sulfonyl}morpholine](/img/structure/B4407712.png)